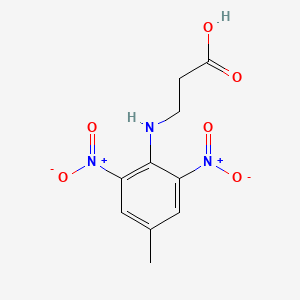

3-(4-Methyl-2,6-dinitroanilino)propanoic acid

Description

3-(4-Methyl-2,6-dinitroanilino)propanoic acid (CAS: 19466-60-5) is a nitroaromatic compound with the molecular formula C₁₀H₁₁N₃O₆. It features a propanoic acid backbone linked to a 4-methyl-2,6-dinitroaniline group. This structure confers unique electronic properties due to the electron-withdrawing nitro (-NO₂) groups and the methyl (-CH₃) substituent on the aromatic ring. The compound is utilized in pharmacological research and as a synthetic intermediate, as indicated by its commercial availability from suppliers like Hangzhou J&H Chemical Co. .

Properties

IUPAC Name |

3-(4-methyl-2,6-dinitroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-6-4-7(12(16)17)10(8(5-6)13(18)19)11-3-2-9(14)15/h4-5,11H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKCWLFDORXSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275541 | |

| Record name | N-(4-Methyl-2,6-dinitrophenyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866157-48-4 | |

| Record name | N-(4-Methyl-2,6-dinitrophenyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866157-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methyl-2,6-dinitrophenyl)-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,6-dinitroanilino)propanoic acid typically involves the nitration of 4-methylaniline followed by the introduction of a propanoic acid group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 6 positions of the aniline ring. The resulting 4-methyl-2,6-dinitroaniline is then reacted with acrylonitrile under basic conditions to form the corresponding nitrile, which is subsequently hydrolyzed to yield 3-(4-Methyl-2,6-dinitroanilino)propanoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors for nitration and hydrolysis steps, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,6-dinitroanilino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

3-(4-Methyl-2,6-dinitroanilino)propanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

Industry: Used in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,6-dinitroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Structural Differences :

- Substituents : Chlorine atoms and hydroxyl groups on the phenyl ring vs. nitro and methyl groups on the aniline ring in the target compound.

- Backbone: Both share a propanoic acid chain.

Functional Properties :

- Bioactivity : Chlorinated derivatives exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–32 µg/mL) .

Applications: Marine-derived actinomycetes produce these compounds, suggesting ecological roles in microbial competition .

3-(Methylthio)propanoic Acid Esters

Example Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

- Functional Groups : Thioether (-S-CH₃) and ester (-COOR) groups vs. nitroaniline and carboxylic acid (-COOH) groups.

Functional Properties :

- Role in Aroma: Key aroma compounds in pineapples, contributing to fruity and sulfurous notes. Concentrations range from 78.06 µg·kg⁻¹ (ethyl ester) to 622.49 µg·kg⁻¹ (methyl ester) .

- Odor Activity Values (OAVs) : Methyl and ethyl esters have OAVs >1, making them critical to pineapple flavor profiles .

Applications : Used in food science for flavor enhancement, contrasting with the target compound’s pharmacological focus .

Complex Propanoic Acid Derivatives with Heterocyclic Moieties

Example Compound :

- Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

Structural Differences :

- Substituents: Dichlorophenoxy, pyrimidinyl, and ester groups vs. nitroaniline and carboxylic acid groups.

- Backbone: Similar propanoic acid chain but with esterification.

Functional Properties :

- Crystallography : Exhibits hydrogen bonding (C–H···O) in its crystal structure, influencing stability .

- Applications: Likely agrochemical or pharmaceutical use due to pyrimidine and dichlorophenoxy motifs, common in herbicides .

Antimicrobial Pyran-Linked Propanoic Acid Derivatives

Example Compounds :

- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid

- (E)-3-(2-Oxo-2H-pyran-6-yl)acrylic acid

Structural Differences :

- Core Structure : Pyran ring vs. nitroaniline group.

- Functional Groups : α,β-unsaturated carboxylic acid in the acrylic derivative.

Data Table: Key Comparisons

Research Implications and Gaps

- Electron-Withdrawing Effects : The nitro groups in the target compound may enhance acidity (pKa) compared to chlorine or methylthio substituents, impacting solubility and reactivity.

- Biosynthetic Potential: Marine actinomycetes (e.g., Streptomyces coelicolor) produce chlorinated derivatives , suggesting the target compound could be explored in microbial biosynthesis.

- Antimicrobial Selectivity : Unlike chlorinated or pyran-linked analogs, the target compound’s nitroaniline group may confer unique mechanisms of action warranting further study.

Biological Activity

3-(4-Methyl-2,6-dinitroanilino)propanoic acid, also known as MDNPA, is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

MDNPA is synthesized through the condensation of 4-methyl-2,6-dinitroaniline with bromopropionic acid. The synthesis process involves several chemical reactions including reduction and nitration, which result in the formation of the final product. Its molecular formula is with a molecular weight of 269.21 g/mol.

Biological Activity

MDNPA exhibits a range of biological activities that make it a candidate for further research and application:

- Antimicrobial Activity : Studies have shown that MDNPA effectively inhibits the growth of several bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. This antimicrobial property suggests its potential use in developing new antibiotics.

- Anti-inflammatory Effects : The compound has been reported to suppress the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.

- Antitumor Activity : Research indicates that MDNPA can induce apoptosis in cancer cells. This mechanism involves the activation of specific pathways that lead to programmed cell death, making it a candidate for anticancer drug development.

The biological effects of MDNPA can be attributed to its interaction with cellular components:

- Enzyme Inhibition : The nitro groups present in MDNPA can participate in redox reactions, generating reactive intermediates that may inhibit various enzymes involved in cellular processes.

- Modulation of Signaling Pathways : By interfering with specific molecular targets, MDNPA may alter signaling pathways critical for cell proliferation and survival.

Toxicity and Safety

While MDNPA shows promising biological activities, it is classified as a hazardous chemical. It can cause skin irritation and allergic reactions upon contact. Therefore, appropriate safety measures must be taken during handling, including using personal protective equipment and working within a fume hood.

Applications in Research and Industry

MDNPA's unique properties enable its use in various applications:

- Drug Development : Due to its antimicrobial and antitumor properties, MDNPA is being explored as a lead compound for new therapeutic agents.

- Industrial Use : The compound can serve as a precursor for synthesizing dyes and pigments used in textiles and printing industries.

Case Studies

Several studies have highlighted the potential applications of MDNPA:

- Antimicrobial Efficacy Study : A study demonstrated that MDNPA inhibited the growth of multiple bacterial strains effectively, suggesting its use as an antibacterial agent in clinical settings.

- Anti-inflammatory Research : Another research project focused on the anti-inflammatory effects of MDNPA, showing significant reductions in pro-inflammatory cytokine levels in vitro.

- Cancer Cell Apoptosis Study : A study investigated the mechanism by which MDNPA induces apoptosis in cancer cells, revealing insights into its potential as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.